molecular formula C20H14O4 B13964558 4-Benzoyl-3-hydroxyphenyl benzoate CAS No. 18803-25-3

4-Benzoyl-3-hydroxyphenyl benzoate

Katalognummer: B13964558
CAS-Nummer: 18803-25-3
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: CNAILFQALPMJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-3-hydroxyphenyl benzoate is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a benzoyl group and a hydroxyphenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl benzoate typically involves the benzoylation of substituted phenols under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-3-hydroxyphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, hydroxylated benzophenones, and various substituted benzophenones .

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-3-hydroxyphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of UV-blocking agents and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl benzoate involves its interaction with various molecular targets. The benzoyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzoyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

18803-25-3

Molekularformel

C20H14O4

Molekulargewicht

318.3 g/mol

IUPAC-Name

(4-benzoyl-3-hydroxyphenyl) benzoate

InChI

InChI=1S/C20H14O4/c21-18-13-16(24-20(23)15-9-5-2-6-10-15)11-12-17(18)19(22)14-7-3-1-4-8-14/h1-13,21H

InChI-Schlüssel

CNAILFQALPMJFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.